3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 4-chlorobenzenesulfonyl group, a fluorine atom, and a 4-methylpiperazin-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the 4-chlorobenzenesulfonyl Group: This step involves the sulfonylation of the quinoline core using 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the 4-methylpiperazin-1-yl Group: The final step involves the nucleophilic substitution of the quinoline core with 4-methylpiperazine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline core and the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.
Scientific Research Applications
3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzenesulfonyl)-4-(4-methylpiperazin-1-yl)quinoline: Lacks the fluorine atom but shares similar structural features.
4-(4-bromophenyl)piperazin-1-yl derivatives: Similar piperazine-containing compounds with different substituents.
Uniqueness
3-(4-chlorobenzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The combination of the 4-chlorobenzenesulfonyl group and the 4-methylpiperazin-1-yl group further enhances its potential as a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-24-8-10-25(11-9-24)20-17-12-15(22)4-7-18(17)23-13-19(20)28(26,27)16-5-2-14(21)3-6-16/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUBYQAJFVSRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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